1-Ketoaethiopinone

Übersicht

Beschreibung

1-Ketoaethiopinone (1-KE) is a naturally occurring compound found in various plants, fungi, and bacteria. It is a derivative of ethiopinone, a heterocyclic compound containing a five-membered ring of carbon and nitrogen atoms. 1-KE has been studied extensively due to its potential applications in the fields of medicine, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Phytochemical Research

1-Ketoaethiopinone has been identified in various plant species, particularly in the roots of Salvia ceratophylla and Salvia argentea. Studies have shown that compounds like this compound exhibit cytotoxic properties against cancer cells, highlighting their potential in cancer research and therapy. For instance, this compound demonstrated significant cytotoxic activities in tests against human cancer cell lines, including lymphoblastic leukemia and breast adenocarcinoma cells. This suggests its potential application in developing new chemotherapeutic agents or in studying cancer cell biology (Mirzaei et al., 2019); (Michavila et al., 1986).

Metabolic Pathways and Enzyme Studies

In biochemical research, studies involving compounds like this compound help in understanding complex metabolic pathways. For instance, research on the metabolism of 5'-S-Methylthioadenosine to methionine, where this compound-like compounds play a role, sheds light on important enzymatic processes and metabolic conversions in organisms, ranging from mammals to microorganisms and plants. These studies contribute to our understanding of fundamental biological processes and could have implications in developing treatments for metabolic disorders or in enhancing agricultural practices (Trackman & Abeles, 1983).

Nutritional and Pharmacological Research

Research into compounds similar to this compound, such as ornithine alpha-ketoglutarate, has implications in nutrition and pharmacology. These studies investigate the efficacy of nutritional support in various conditions like cancer-associated cachexia, burn injuries, and other catabolic states. Such research is crucial in developing effective dietary supplements and therapeutic strategies to support patients undergoing significant physical stress due to illness or injury (Le bricon et al., 1995); (Cynober, 1991).

Wirkmechanismus

Target of Action

1-Ketoaethiopinone is an abietane-diterpenoid . It has been found to show cytotoxic activity against human cancer cell lines MOLT-4 (human lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) . .

Mode of Action

It is known that the compound has an α, β-unsaturated carbonyl function , which may play a role in its interaction with its targets

Biochemical Pathways

Given its cytotoxic activity against certain cancer cell lines , it is likely that the compound interferes with pathways essential for cell proliferation and survival

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential as a therapeutic agent . Future research should focus on elucidating these pharmacokinetic properties.

Result of Action

This compound has been found to exhibit cytotoxic activity against human cancer cell lines MOLT-4 and MCF-7 . This suggests that the compound may induce cell death in these cancer cells, potentially through the disruption of critical cellular processes.

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that can interact with the compound. Additionally, the compound’s action may be affected by factors within the body, such as the individual’s age, genetic makeup, and overall health status

Biochemische Analyse

Cellular Effects

1-Ketoaethiopinone has been shown to exhibit cytotoxic activity against human cancer cell lines MOLT-4 and MCF-7 This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to have an α, β-unsaturated carbonyl function , which may play a role in its interactions with biomolecules and its observed cytotoxic activity

Eigenschaften

IUPAC Name |

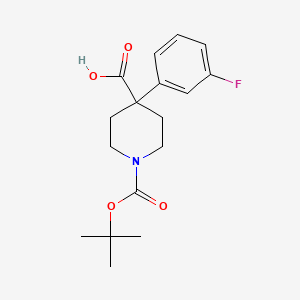

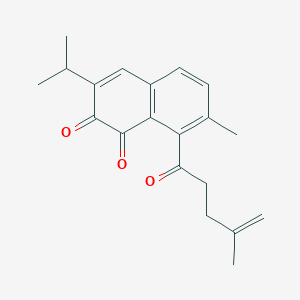

7-methyl-8-(4-methylpent-4-enoyl)-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-11(2)6-9-16(21)17-13(5)7-8-14-10-15(12(3)4)19(22)20(23)18(14)17/h7-8,10,12H,1,6,9H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFJRHHNMGXMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)CCC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3026601.png)